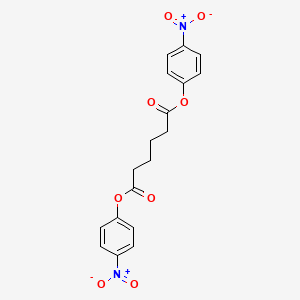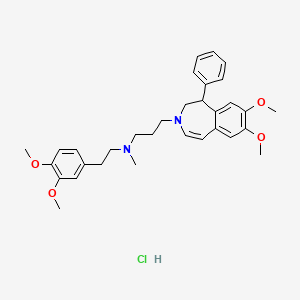
アンジオテンシンアミド
概要
科学的研究の応用
Angiotensin amide has several applications in scientific research:
Chemistry: Used as a model compound in the study of amide bond formation and reactions.
Biology: Studied for its role in the renin-angiotensin system and its effects on blood pressure regulation.
Medicine: Used in the treatment of severe hypotension and as a cardiac stimulant.
Industry: Employed in the synthesis of pharmaceuticals and as a reagent in organic synthesis
作用機序
アンジオテンシンアミドは、主にアンジオテンシンIIタイプ1(AT1)受容体であるアンジオテンシンII受容体に結合することで効果を発揮します . この結合は血管収縮を引き起こし、血圧の上昇につながります。 この化合物は、副腎皮質からのアルドステロンの放出を刺激し、これはナトリウムの保持とカリウムの排泄を促進し、血圧上昇効果にさらに貢献します .
類似の化合物:
アンジオテンシンII: アンジオテンシンアミドが由来する親化合物。
カプトプリル: アンジオテンシン変換酵素(ACE)阻害剤であり、アンジオテンシンIIの生成を阻害し、血圧を低下させます.
エナラプリル: カプトプリルと同様の効果を持つ別のACE阻害剤.
独自性: アンジオテンシンアミドは、血管収縮薬および心臓刺激薬としての直接作用がユニークであり、迅速な血圧上昇が求められる急性期において特に有用です . アンジオテンシンIIの生成を阻害するACE阻害剤とは異なり、アンジオテンシンアミドはアンジオテンシンIIの作用を直接模倣し、即時の治療効果を提供します .
生化学分析
Biochemical Properties
Angiotensinamide, through its conversion to angiotensin II, interacts with various enzymes and proteins. The conversion is facilitated by the angiotensin-converting enzyme (ACE), which forms angiotensin II . This angiotensin II then activates the angiotensin type 1 receptor (AT1R) to mediate both peripheral and central mechanisms in the regulation of blood pressure .
Cellular Effects
Angiotensinamide, through its conversion to angiotensin II, influences cell function. It impacts cell signaling pathways, gene expression, and cellular metabolism . The activation of the angiotensin type 1 receptor (AT1R) by angiotensin II is associated with various pathologic responses including fibrosis, inflammation, metabolic dysregulation, heart failure, cancer, aging, and diabetic injury .
Molecular Mechanism
The molecular mechanism of action of Angiotensinamide involves its conversion to angiotensin II by the angiotensin-converting enzyme (ACE). This angiotensin II then binds to and activates the angiotensin type 1 receptor (AT1R), mediating both peripheral and central mechanisms in the regulation of blood pressure .
Metabolic Pathways
Angiotensinamide is involved in the renin-angiotensin system (RAS), a key hormonal system in the physiological regulation of blood pressure . It interacts with the angiotensin-converting enzyme (ACE) in this pathway .
準備方法
合成経路と反応条件: アンジオテンシンアミドの合成には、アミド結合の形成が含まれます。これは、有機化学における一般的な重要な反応です。 方法の1つには、ピリジンを溶媒として、L-プロリンをカルボン酸塩化物と反応させることが含まれます . 反応は通常、薄層クロマトグラフィー(TLC)でモニタリングされ、フーリエ変換赤外分光法(FT-IR)、プロトン核磁気共鳴分光法(1H-NMR)、質量分析などの分光法を使用して特性評価されます .
工業的生産方法: アンジオテンシンアミドを含むアミドの工業的生産では、その効率性と持続可能性から、多くの場合、電気合成が採用されています。 この方法には、アミンなどの基質の電気化学的還元または脱プロトン化が含まれ、これにより基質は求核性が高くなり、アミド結合の形成が促進されます . 電気合成の復活により、アミドのためのより持続可能でスケーラブルな生産方法が実現しました .
化学反応の分析
反応の種類: アンジオテンシンアミドは、以下を含むさまざまな化学反応を起こします。
酸化: アミド基は特定の条件下で酸化される可能性があります。
還元: 還元反応は、アミド基をアミンに変換することができます。
置換: 求核置換反応は、アミド窒素で起こり得ます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
置換: アミンやアルコールなどの求核剤は、酸性または塩基性条件下でアミド基と反応することができます。
主な生成物:
酸化: カルボン酸またはニトリルを生成します。
還元: 第一級または第二級アミンを生成します。
置換: 置換アミドまたはエステルを生成します。
4. 科学研究の応用
アンジオテンシンアミドは、科学研究においていくつかの応用があります。
化学: アミド結合の形成と反応の研究におけるモデル化合物として使用されます。
生物学: レニン-アンジオテンシン系におけるその役割、および血圧調節への影響について研究されています.
類似化合物との比較
Angiotensin II: The parent compound from which angiotensin amide is derived.
Enalapril: Another ACE inhibitor with similar effects to captopril.
Uniqueness: Angiotensin amide is unique in its direct action as a vasoconstrictor and cardiac stimulant, making it particularly useful in acute settings where rapid blood pressure elevation is required . Unlike ACE inhibitors, which prevent the formation of angiotensin II, angiotensin amide directly mimics the action of angiotensin II, providing immediate therapeutic effects .
特性
IUPAC Name |
2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[(2,4-diamino-4-oxobutanoyl)amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H70N14O11/c1-26(2)39(61-42(67)33(12-8-18-55-49(52)53)57-41(66)32(50)23-38(51)65)45(70)58-34(20-29-14-16-31(64)17-15-29)43(68)62-40(27(3)4)46(71)59-35(22-30-24-54-25-56-30)47(72)63-19-9-13-37(63)44(69)60-36(48(73)74)21-28-10-6-5-7-11-28/h5-7,10-11,14-17,24-27,32-37,39-40,64H,8-9,12-13,18-23,50H2,1-4H3,(H2,51,65)(H,54,56)(H,57,66)(H,58,70)(H,59,71)(H,60,69)(H,61,67)(H,62,68)(H,73,74)(H4,52,53,55) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPVVOOBQVVUQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H70N14O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1031.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53-73-6 | |
| Record name | Angiotensin amide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107678 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Angiotensinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.167 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-[9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-2-(3,4-dimethoxyphenyl)sulfanylethanethione](/img/structure/B1667332.png)


![4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-ditert-butylphenol;dihydrochloride](/img/structure/B1667339.png)
